1-(5-ブロモ-2-ヒドロキシベンジル)アゼチジン-3-カルボン酸

説明

1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H12BrNO3 and its molecular weight is 286.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物活性化合物の合成

この化合物は、タンパク質性および非タンパク質性アミノ酸の両方の合成、ならびにその他の生物活性な窒素含有化合物の合成における汎用性の高いビルディングブロックとして役立ちます。 。その構造は、新しい医薬品の開発において不可欠な、拘束されたアミノ酸誘導体の作成を可能にします。

フォルダー研究

この化合物中のブロモ置換炭素中心は、フォルダーの用途に特に役立ちます。 。フォルダーは、ペプチド、核酸、およびオリゴ糖に似た配列特異的なオリゴマーであり、明確に定義された三次元構造に折り畳まれます。この化合物は、新しい立体異性体的に拘束されたフォルダーを作成するために使用できます。

創薬と創薬

創薬の分野では、ハイブリッド化アプローチはしばしば、1-(5-ブロモ-2-ヒドロキシベンジル)アゼチジン-3-カルボン酸などの化合物を利用して、効果的な抗がん剤を開発します。 。化合物の官能基は、治療効果を高めるために他のファーマコフォアと結合するための候補となります。

有機合成反応

この化合物のベンジル位は反応性があり、ラジカルブロモ化、求核置換、および酸化などのさまざまな有機反応を可能にします。 。これらの反応は有機合成において基本的であり、潜在的な科学的用途を持つ幅広い誘導体に繋がります。

医薬品研究

アゼチジンとその誘導体、この化合物も含まれますが、医薬品研究において貴重なものです。 。それらは、独自の構造的特徴により、改善された薬物動態学的および薬力学的特性を持つ新しい薬剤を開発するために使用できます。

農薬研究

1-(5-ブロモ-2-ヒドロキシベンジル)アゼチジン-3-カルボン酸の構造的属性は、新しい農薬の開発のための候補となります。 。その誘導体は、殺虫剤または除草剤としての可能性について探求することができ、より効率的な農業慣行に貢献します。

作用機序

Mode of Action

The compound could interact with its target through various mechanisms, such as competitive inhibition, where the compound competes with a natural substrate for binding to the enzyme or receptor .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

生化学分析

Biochemical Properties

1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily driven by the considerable ring strain of the azetidine ring, which makes it highly reactive This reactivity allows it to participate in various biochemical processes, including enzyme inhibition and activation

Cellular Effects

1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, while its effect on gene expression can alter the production of specific proteins . Additionally, its influence on cellular metabolism can affect the overall energy balance and metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of 1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid involves its binding interactions with biomolecules. The compound’s azetidine ring allows it to bind to specific enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression, further influencing cellular processes. The exact molecular targets and pathways affected by this compound are still being studied, but its potential for modulating biochemical pathways is promising .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to changes in its effectiveness and impact on cellular function . Long-term studies in both in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of 1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Understanding the dosage thresholds and the compound’s safety profile is crucial for its potential therapeutic applications .

Metabolic Pathways

1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s impact on these pathways can lead to changes in cellular metabolism and energy balance

Transport and Distribution

The transport and distribution of 1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . Understanding these interactions is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects .

Subcellular Localization

1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization patterns can influence the compound’s effectiveness and its impact on cellular processes .

特性

IUPAC Name |

1-[(5-bromo-2-hydroxyphenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c12-9-1-2-10(14)7(3-9)4-13-5-8(6-13)11(15)16/h1-3,8,14H,4-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZODCJUXXUBFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=CC(=C2)Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

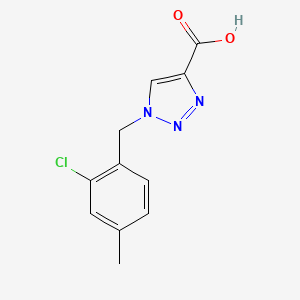

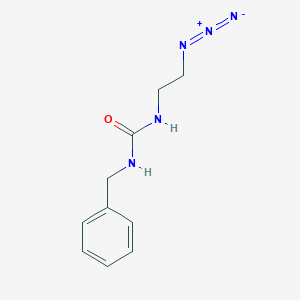

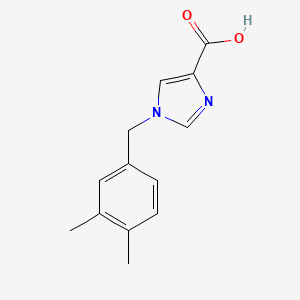

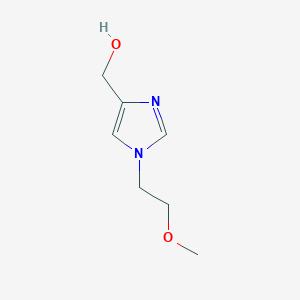

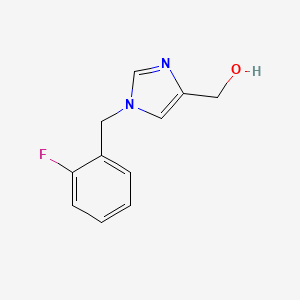

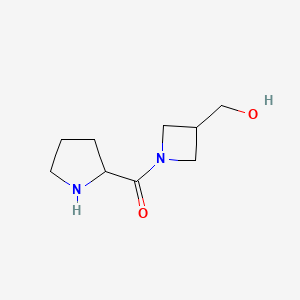

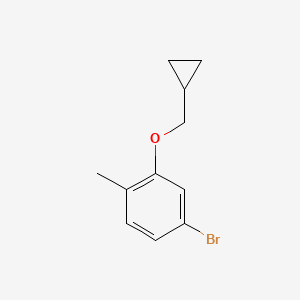

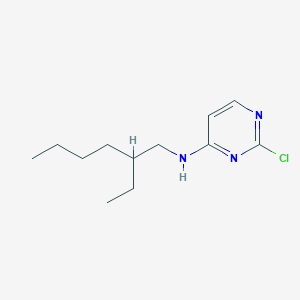

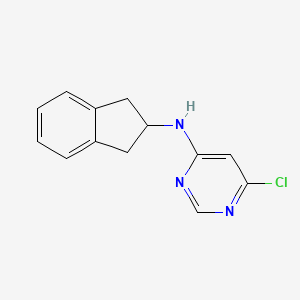

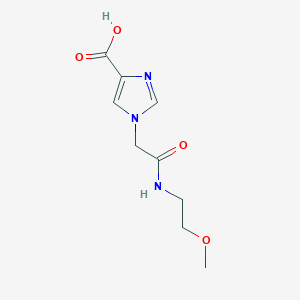

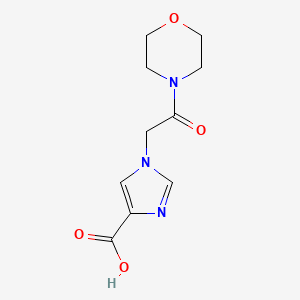

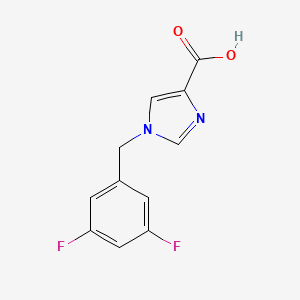

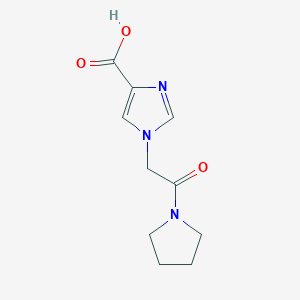

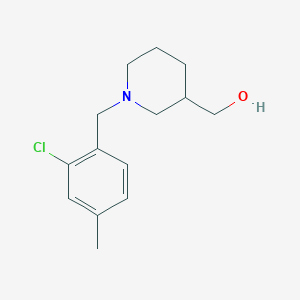

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。